3,3-Dichloro-N-methylprop-2-en-1-amine: Synthesis, Mechanistic Pathways, and Applications in Agrochemical Development
3,3-Dichloro-N-methylprop-2-en-1-amine: Synthesis, Mechanistic Pathways, and Applications in Agrochemical Development
Executive Summary
The compound 3,3-Dichloro-N-methylprop-2-en-1-amine (CAS: 51253-82-8) is a highly specialized halogenated allylamine that serves as a critical intermediate in advanced organic synthesis and agrochemical drug development. Characterized by its electron-deficient 3,3-dichloroallyl moiety and a reactive secondary amine, this molecule is a versatile building block for synthesizing complex heterocycles, such as thiomorpholines, and potent dihalopropene-based insecticides and acaricides.
This technical whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic synthesis pathways, downstream reactivity, and validated experimental protocols designed for high-fidelity reproducibility in research settings.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 3,3-Dichloro-N-methylprop-2-en-1-amine is essential for predicting its behavior in nucleophilic substitutions and radical cyclizations. The gem-dichloroalkene group significantly lowers the HOMO energy of the double bond, making it resistant to electrophilic addition but highly susceptible to radical-mediated transformations.
| Property | Value |
| Chemical Name | 3,3-Dichloro-N-methylprop-2-en-1-amine |
| CAS Registry Number | 51253-82-8 |
| Molecular Formula | C4H7Cl2N |
| Molecular Weight | 140.012 g/mol |
| Density (Predicted) | 1.171 ± 0.06 g/cm³ |
| Boiling Point (Predicted) | 189.5 ± 35.0 °C |
| InChIKey | KBAYXEGBIZIJDH-UHFFFAOYSA-N |
Core Synthesis Pathway: Allylic Amination
The primary synthetic route to 3,3-Dichloro-N-methylprop-2-en-1-amine involves the nucleophilic substitution (SN2) of 1,1,3-trichloroprop-1-ene with methylamine[1].
Mechanistic Causality: The allylic chloride is highly reactive toward nucleophilic attack because the adjacent carbon-carbon double bond stabilizes the SN2 transition state via orbital overlap. The presence of the gem-dichloro group at the terminal alkene carbon reduces the electron density of the pi-system, effectively suppressing unwanted side reactions such as Michael-type additions or alkene polymerization during the amination process.
Figure 1: Allylic nucleophilic substitution pathway for 3,3-Dichloro-N-methylprop-2-en-1-amine.
Protocol 1: Synthesis of 3,3-Dichloro-N-methylprop-2-en-1-amine
This protocol is designed as a self-validating system to ensure maximum yield while preventing over-alkylation.
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Reactor Setup: Equip a flame-dried round-bottom flask with a reflux condenser, magnetic stirrer, and an inert nitrogen (N₂) atmosphere.
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Solvent & Reagent Addition: Dissolve 1,1,3-trichloroprop-1-ene (1.0 eq) in anhydrous methanol. Cool the mixture to 0°C using an ice-water bath.
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Causality: Cooling minimizes the volatility of methylamine and kinetically controls the exothermic nucleophilic substitution, preventing the formation of tertiary amine byproducts (over-alkylation).
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Amine Introduction: Add methylamine (33% w/w in methanol, 3.0 eq) dropwise over 30 minutes.
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Causality: Excess methylamine acts as both the nucleophile and an acid scavenger, neutralizing the HCl byproduct to prevent the precipitation of the product as an unreactive hydrochloride salt.
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Reaction Maturation: Gradually warm the reaction to room temperature, then heat to 40°C for 4 hours.
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Workup: Concentrate the mixture under reduced pressure to remove methanol and excess methylamine. Partition the residue between ethyl acetate and 1 M NaOH (to ensure the amine is fully free-based). Extract the aqueous layer, dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation & Quality Control:
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TLC: Monitor the disappearance of the starting material (UV active, KMnO₄ stain).
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GC-MS: Confirm the product peak at m/z ~139/141/143, displaying the characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms.
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¹H-NMR (CDCl₃): Verify the N-methyl singlet at ~2.4 ppm and the vinylic proton at ~6.0 ppm (triplet/doublet of triplets).
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Reactivity Profile: Thiolethylation and Homolytic Cyclization
A hallmark application of 3,3-Dichloro-N-methylprop-2-en-1-amine is its conversion into complex heterocycles via radical chemistry. Petrova et al. demonstrated that this amine reacts with ethylene sulfide (thiirane) to form a β-aminoethanethiol intermediate, which subsequently undergoes homolytic cyclization to yield 2-dichloromethyl-4-methyl-thiomorpholine [1].
Mechanistic Causality: Thiyl radicals (S•) are highly electrophilic and typically add to electron-rich double bonds. However, the 3,3-dichloroallyl group is electron-deficient. The reaction overcomes this electronic penalty through the entropic advantage of an intramolecular 6-exo-trig/6-endo-trig cyclization, kinetically favoring the formation of the 6-membered thiomorpholine ring over intermolecular oligomerization.
Figure 2: Homolytic cyclization of the thiolethylated intermediate into a thiomorpholine derivative.
Protocol 2: Synthesis of 2-Dichloromethyl-4-methyl-thiomorpholine
Phase 1: Thiolethylation
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React 3,3-dichloro-N-methylprop-2-en-1-amine with ethylene sulfide (1.2 eq) in a sealed tube at 60°C.
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Causality: Ethylene sulfide is highly strained; nucleophilic ring-opening by the secondary amine yields N-methyl-N-3,3-(dichloroallyl)-β-aminoethanethiol.
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Phase 2: Homolytic Cyclization
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Dissolve the purified β-aminoethanethiol intermediate in anhydrous benzene.
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Causality: Benzene is a poor hydrogen-atom donor. Using it as a solvent ensures the highly reactive thiyl radical does not abstract hydrogen from the solvent, which would terminate the radical chain prematurely.
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Add a catalytic amount of AIBN (Azobisisobutyronitrile, 0.1 eq) and heat the mixture to 70°C for 70 hours.
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Causality: AIBN thermally decomposes to generate isobutyronitrile radicals, which abstract the thiol hydrogen to form the active thiyl radical (S•), initiating the chain reaction.
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Validation & Quality Control:
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Yield Expectation: ~14%. (Note: Low yields are characteristic of complex intramolecular radical cyclizations due to competing intermolecular disulfide formations).
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GC-MS: Confirm the thiomorpholine product mass at m/z 200.1 (C₆H₁₁Cl₂NS).
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Industrial Applications: Agrochemical Development
Beyond heterocyclic synthesis, 3,3-Dichloro-N-methylprop-2-en-1-amine and its structural analogs are highly valued in the agrochemical sector. The 3,3-dihalo-2-propenyl pharmacophore is a core structural motif in a wide class of potent insecticides and acaricides [2].
When conjugated with substituted benzyl alcohols or phenols, the dihalopropene moiety enhances the lipophilicity and metabolic stability of the resulting compounds, allowing them to effectively penetrate the insect cuticle and resist rapid enzymatic degradation. Patents held by major agrochemical developers highlight the use of these halogenated allylamines as indispensable intermediates for scaling up the production of next-generation pest control agents [2].
References
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Homolytic cyclization of N-methyl-3,3-(dichloroallyl)-β-aminoethanethiol Petrova, R. G., Maiorova, T. D., & Freidlina, R. Kh. | Bulletin of the Academy of Sciences of the USSR Division of Chemical Science (1973) URL:[Link]
- Dihalopropene compounds, their use as insecticides/acaricides and intermediates for their production (US6140274A)
